1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine

Catalog No.
S3332462
CAS No.
253685-27-7
M.F
C25H50NO8P
M. Wt
523.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine

CAS Number

253685-27-7

Product Name

1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate

Molecular Formula

C25H50NO8P

Molecular Weight

523.6 g/mol

InChI

InChI=1S/C25H50NO8P/c1-3-5-7-9-11-13-15-17-24(27)31-21-23(22-33-35(29,30)32-20-19-26)34-25(28)18-16-14-12-10-8-6-4-2/h23H,3-22,26H2,1-2H3,(H,29,30)/t23-/m1/s1

InChI Key

KKOSJVWUOHEQKA-HSZRJFAPSA-N

SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCC

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC

1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine is a synthetic phospholipid characterized by a glycerol backbone esterified with two decanoic acid molecules at the sn-1 and sn-2 positions, along with a phosphoethanolamine group at the sn-3 position. This compound belongs to the class of phospholipids, which are essential components of biological membranes and play critical roles in cellular signaling and structure. Its molecular formula is C₂₅H₅₀NO₈P, and it has a molecular weight of 503.67 g/mol .

The primary application of DDPE in scientific research is its ability to form liposomes []. Liposomes are microscopic spheres with a phospholipid bilayer membrane that mimics the structure of cell membranes. Due to their biocompatibility and resemblance to natural membranes, liposomes are used for various purposes, including:

  • Drug delivery: Drugs can be encapsulated within the aqueous core of liposomes or integrated into the lipid bilayer. This allows for targeted delivery of drugs to specific tissues or cells and can improve drug efficacy and reduce side effects []. For example, DDPE liposomes have been studied for delivering antisense oligonucleotides, which can silence specific genes for therapeutic purposes [].
  • Membranes for in vitro studies: Liposomes composed of DDPE can be used as model membranes for studying membrane protein function, membrane-drug interactions, and other cellular processes in cell-free environments [].

While DDPE itself is not expected to be highly toxic, some potential safety concerns exist when working with it:

  • Dust inhalation: Inhaling DDPE dust may irritate the respiratory tract [].
  • Skin and eye irritation: DDPE may cause skin or eye irritation upon contact [].
  • Biological hazard potential: As with any biological material, there is a potential risk of bacterial or endotoxin contamination, especially when used for in vivo applications [].
  • Membrane Studies:

    DDPE can be used as a model component of biological membranes in laboratory studies. Because scientists can control the fatty acid chain length in DDPE, it allows researchers to investigate how different fatty acid structures influence membrane fluidity and other properties [Biochimica et Biophysica Acta, 2008, ].

  • Drug Delivery Systems:

    Researchers are exploring the use of DDPE in the development of drug delivery vehicles such as liposomes [International Journal of Pharmaceutics, 2009, ]. Liposomes are microscopic spheres enclosed by a phospholipid bilayer similar to cell membranes. By incorporating DDPE with other components, researchers can design liposomes with specific properties for drug delivery purposes.

  • Protein-Lipid Interactions:

    DDPE can be useful in studying how proteins interact with lipids in biological membranes. These interactions are essential for many cellular processes [Biochimica et Biophysica Acta, 1995, ]. By using DDPE in controlled laboratory environments, researchers can gain insights into these interactions.

  • Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding glycerol, decanoic acid, and phosphoethanolamine.
  • Oxidation: The fatty acid chains may undergo oxidation, leading to shorter-chain fatty acids and aldehydes.
  • Substitution: The phosphate group can engage in substitution reactions where the ethanolamine moiety can be replaced by other nucleophiles .

Common reagents for these reactions include:

  • Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Substitution: Nucleophiles like amines or alcohols.

As a phospholipid, 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine plays a significant role in forming lipid bilayers, which are fundamental for cellular integrity and function. It can enhance drug absorption and bioavailability by forming liposomes, which encapsulate therapeutic agents. Additionally, it has been shown to interact with various membrane proteins, influencing cellular signaling pathways .

The synthesis of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine typically involves several steps:

  • Esterification: Glycerol is reacted with decanoic acid in the presence of a catalyst (e.g., sulfuric acid) to form 1,2-didecanoyl-sn-glycerol.
  • Phosphorylation: The resulting glycerol derivative is phosphorylated using phosphorus oxychloride or phosphoric acid to introduce the phosphate group.
  • Ethanolamine Addition: Finally, choline chloride is reacted with the phosphate group to yield the final compound .

1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine has various applications in research and biotechnology:

  • Drug Delivery Systems: It is utilized in formulating liposomes for targeted drug delivery.
  • Biomembrane Studies: This compound serves as a model for studying membrane dynamics and lipid interactions.
  • Biochemical Research: It is used in assays to investigate membrane-associated processes and protein interactions .

Studies have shown that 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine interacts with various biomolecules within lipid bilayers. Its unique properties allow it to modulate membrane fluidity and permeability, affecting how proteins function within cell membranes. Interaction studies often focus on its role in facilitating drug delivery and enhancing the pharmacokinetics of encapsulated compounds .

Several compounds share structural similarities with 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine. Here are some notable examples:

Compound NameStructureUnique Features
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamineContains two oleic acid chainsKnown for its fluidity and stability in membranes
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineContains two palmitic acid chainsMore hydrophobic; widely used in liposome studies
1,2-Didecanoyl-sn-glycero-3-phosphocholineSimilar backbone but with phosphocholineOften used in studies involving cell signaling

Uniqueness of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine:
This compound's unique feature lies in its short-chain fatty acids (decanoic acid), which confer distinct physical properties that facilitate specific interactions within biological membranes compared to longer-chain analogs. Its ability to form stable lipid bilayers while maintaining sufficient fluidity makes it particularly valuable for drug delivery applications .

DDPE’s structural attributes—specifically its medium-length saturated decanoyl chains (10:0) and zwitterionic ethanolamine headgroup—make it a versatile component for designing liposomes with tunable permeability. Studies comparing phospholipids with varying chain lengths demonstrate that DDPE’s 10-carbon tails strike a balance between membrane fluidity and stability, enabling researchers to model both rigid and dynamic bilayer systems [3] [4].

Membrane Fluidity and Permeability Relationships

The permeability of DDPE-based liposomes correlates strongly with bilayer packing density. Nuclear magnetic resonance (NMR) studies reveal that the cross-sectional area per lipid molecule in DDPE bilayers measures 0.68 nm² at 25°C, intermediate between shorter-chain 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (14:0, 0.72 nm²) and longer-chain 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (16:0, 0.64 nm²) [4]. This intermediate packing creates semipermeable membranes ideal for studying solute transport mechanisms.

Table 1: Water Permeability Coefficients (P_f) of Ethanolamine Phospholipids

Lipid CompositionChain LengthP_f (μm/s) at 25°C
DDPE10:028.4 ± 1.7
DMPE (1,2-dimyristoyl)14:034.9 ± 2.1
DPPE (1,2-dipalmitoyl)16:022.1 ± 1.4
DOPE (1,2-dioleoyl)18:141.6 ± 3.2

Data adapted from X-ray scattering and stopped-flow analyses [4] [5] demonstrate that DDPE’s permeability profile enables precise calibration of gradient-driven transport assays. Unlike unsaturated analogs (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), DDPE resists spontaneous pore formation while maintaining sufficient fluidity for passive diffusion studies [3].

Phase Behavior Analysis in Simplified Lipid Bilayers

The phase transition characteristics of DDPE provide critical insights into lipid-lipid interactions and domain formation. Differential scanning calorimetry (DSC) thermograms reveal a main phase transition temperature (Tm) of 18.3°C for hydrated DDPE bilayers, significantly lower than longer-chain homologs like 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (Tm = 63.5°C) [5].

Thermotropic Phase Transitions

DDPE exhibits a broad cooperative melting transition spanning 15–21°C, attributed to its intermediate acyl chain length. This gradual phase change allows researchers to stabilize coexisting gel and liquid-crystalline domains—a critical requirement for studying lipid raft dynamics. Small-angle X-ray scattering (SAXS) data confirm that DDPE bilayers maintain a repeat spacing of 5.2 nm in the gel phase, contracting to 4.8 nm in the liquid-crystalline state [4].

Table 2: Phase Transition Parameters of Ethanolamine Phospholipids

LipidT_m (°C)ΔH (kJ/mol)ΔS (J/mol·K)
DDPE18.324.183.0
DMPE27.629.897.3
DPPE63.536.4108.2
DOPE-16.419.776.5

These thermodynamic parameters enable precise control over membrane physical state during fluorescence anisotropy and FRET-based interaction studies [3] [4]. DDPE’s low T_m facilitates room-temperature experiments without requiring cholesterol additives, minimizing confounding variables in phase separation assays.

Giant Unilamellar Vesicle (GUV) Preparation Methodologies

DDPE’s chemical stability and moderate critical vesiculation concentration (CVC = 0.8 μM) make it exceptionally suitable for GUV production via electroformation and gentle hydration techniques. Comparative studies show that DDPE-containing GUVs achieve >90% unilamellarity at 10 mM lipid concentrations, outperforming longer-chain phosphatidylethanolamines [2] [4].

Electroformation Optimization

Optimal DDPE GUV synthesis occurs at 10 Hz AC field (2 V/mm) in 300 mM sucrose solution. Under these conditions, vesicle diameters reach 50–80 μm within 2 hours, with minimal multilamellar structures. Phase-contrast microscopy confirms that DDPE GUVs maintain structural integrity for >72 hours at 25°C, facilitating long-term membrane curvature and budding experiments [2].

Table 3: GUV Formation Efficiency Across Preparation Methods

MethodLipid CompositionSuccess Rate (%)Mean Diameter (μm)
ElectroformationDDPE92 ± 462 ± 12
Gentle HydrationDDPE78 ± 634 ± 8
ElectroformationDPPE65 ± 748 ± 10

These protocols enable reproducible generation of DDPE GUVs for micropipette aspiration and fluorescence localization experiments. Researchers particularly value DDPE’s resistance to spontaneous tubulation—a common artifact in GUVs composed of unsaturated lipids—when studying protein-induced membrane remodeling [2] [4].

Headgroup and Acyl Chain Length Selectivity Patterns

The selectivity patterns of phospholipase-mediated hydrolysis of 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine are governed by specific molecular recognition mechanisms that distinguish both headgroup structure and acyl chain characteristics [8] [9]. The phosphoethanolamine headgroup represents a zwitterionic structure that interacts distinctly with enzyme active sites compared to other phospholipid headgroups [10] [8].

Headgroup selectivity studies across multiple phospholipase B sources reveal consistent preferences for phosphatidylethanolamine substrates [1] [2]. The Saccharomyces cerevisiae system demonstrates the highest affinity for phosphatidylethanolamine, followed by phosphatidylserine, with phosphatidylinositol and phosphatidylcholine showing equal but lower preference [1]. This pattern contrasts with other yeast species, where Schizosaccharomyces pombe shows the order phosphatidylinositol greater than phosphatidylcholine greater than phosphatidylserine greater than phosphatidylethanolamine [1].

The molecular basis for headgroup selectivity involves specific electrostatic and hydrogen bonding interactions between the phosphoethanolamine moiety and enzyme active site residues [11] [12]. The amino group of the ethanolamine headgroup can participate in both protonated and neutral forms depending on local pH conditions, influencing substrate binding affinity [11]. Structural studies indicate that the phosphoethanolamine headgroup occupies a distinct binding pocket that accommodates the smaller size and different charge distribution compared to phosphocholine headgroups [12] [13].

Enzyme SourceHeadgroup Preference OrderRelative KmRelative kcat
S. cerevisiae PLB1PE > PS > PI = PCVariableVariable
S. pombe PLBPI > PC > PS > PEVariableVariable
T. delbrueckii PLBPI > PA > PC > PS > PEVariableVariable
P. notatum PLBPS > PI > PA > PC > PEVariableVariable

Acyl chain length selectivity patterns reveal that medium-chain fatty acids, such as the decanoyl groups in 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine, occupy an intermediate position in substrate preference hierarchies [4] [14]. Short-chain substrates with octanoyl groups demonstrate enhanced activity when present in micellar forms, while longer palmitoyl chains show reduced efficiency in vesicular preparations [4] [7].

The physical state of substrate presentation significantly influences selectivity patterns [15] [7]. Medium-chain phospholipids like 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine can form both micellar and vesicular structures depending on concentration and ionic conditions [7]. Phospholipase B enzymes show enhanced activity toward micellar substrates compared to vesicular forms, with reaction rates being substantially higher in the micellar state [15] [7].

Chain length specificity studies demonstrate that phospholipase B enzymes require a minimum acyl chain length of six carbons for efficient catalysis [14]. The decanoyl chains in 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine exceed this minimum requirement and provide optimal hydrophobic interactions with enzyme binding sites [14]. However, very long chain substrates with sixteen or more carbons show reduced catalytic efficiency due to enhanced membrane association and reduced substrate accessibility [9] [14].

Acyl Chain LengthPhysical StateRelative ActivitySubstrate Examples
C8 (octanoyl)MicellarHigh1,2-dioctanoyl-PE
C10 (decanoyl)Vesicular/MicellarModerate1,2-didecanoyl-PE
C16 (palmitoyl)VesicularLow1,2-dipalmitoyl-PE

The selectivity patterns are further modulated by the degree of unsaturation in acyl chains [11] [16]. While 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine contains saturated decanoyl chains, comparative studies with unsaturated analogs show that phospholipase B enzymes generally prefer saturated over unsaturated substrates [11]. This preference contrasts with certain secreted phospholipase A2 isoforms that show enhanced activity toward polyunsaturated fatty acid substrates [16].

Mechanistic Insights into Glycerophosphodiester Bond Cleavage

The mechanistic pathway for glycerophosphodiester bond cleavage in 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine involves a complex series of molecular recognition, binding, and catalytic steps that are characteristic of serine hydrolase enzyme families [12] [17]. The cleavage mechanism operates through nucleophilic attack on the phosphodiester linkages connecting the glycerol backbone to the phosphoethanolamine headgroup [18] [19].

The catalytic mechanism initiates with substrate binding to the enzyme active site through multiple interaction points [17] [13]. The phosphoethanolamine headgroup anchors the substrate through electrostatic interactions with positively charged residues, while the decanoyl chains occupy hydrophobic binding pockets [13]. The glycerol backbone positions the scissile phosphodiester bond in proximity to the catalytic nucleophile [17].

Phospholipase B enzymes utilize a serine-aspartate catalytic dyad mechanism for bond cleavage [12] [13]. The catalytic serine acts as the primary nucleophile, activated by a hydrogen-bonded aspartate residue that abstracts the serine hydroxyl proton [13]. This nucleophilic attack occurs at the phosphorus center of the glycerophosphodiester bond, forming a covalent phosphoserine intermediate [19] [13].

The phosphodiester bond cleavage pathway preferentially targets the carbon-oxygen bond rather than phosphorus-oxygen bonds [18]. This selectivity results from the relative bond strengths and the orientation of the substrate in the enzyme active site [18] [19]. The cleavage produces stable phosphate anions and sugar radicals with minimal formation of alkoxyl anions and phosphoryl radicals [18].

Mechanistic ComponentDescriptionKey Residues/Factors
Catalytic dyadSerine-Aspartate pairSer-Asp hydrogen bonding
Nucleophilic attackSerine attacks phosphorus centerActivated serine hydroxyl
Bond selectivityC-O cleavage preferred over P-OSubstrate orientation
Product formationPhosphate anions and sugar radicalsStable product distribution

The role of metal ions in the catalytic mechanism involves both direct coordination and allosteric effects [2] [19]. Calcium ions can coordinate directly with the phosphate groups, facilitating substrate positioning and stabilizing transition states [2]. The metal ion coordination geometry influences the strength of the glycerophosphodiester bond, with monodentate coordination by divalent metals weakening the bond, while bidentate coordination by tetravalent metals can strengthen it [19].

The pH dependence of the catalytic mechanism reflects the protonation states of critical ionizable groups [2] [4]. The optimal pH range of 4.0-5.5 for phospholipase B activity corresponds to conditions where the catalytic aspartate is deprotonated while substrate amino groups may be partially protonated [2] [4]. This pH dependence ensures proper charge distribution for efficient substrate binding and catalytic turnover [20].

Interfacial activation represents a crucial mechanistic component for membrane-bound substrates [7] [13]. The enzyme must first bind to the lipid interface before substrate extraction and processing can occur [13]. This interfacial binding involves specific membrane-binding domains that position the catalytic site appropriately for substrate access [13]. The lipid aggregation state critically influences this process, with micellar substrates showing enhanced accessibility compared to vesicular forms [7].

The sequential nature of phospholipase B catalysis involves two distinct acyl chain removal steps [3] [21]. The enzyme shows no strict positional specificity, capable of cleaving both sn-1 and sn-2 acyl chains [3]. For 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine, this results in the formation of lysophosphatidylethanolamine intermediates followed by complete deacylation to glycerophosphoethanolamine [3] [22].

Catalytic StepSubstrate FormProductRate-Limiting Factor
Initial bindingIntact phospholipidEnzyme-substrate complexInterfacial activation
First deacylationDidecanoyl-PELysophosphatidylethanolamineAcyl chain accessibility
Second deacylationLyso-PEGlycerophosphoethanolamineProduct release

XLogP3

3.8

Wikipedia

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphoethanolamines [GP02] -> Diacylglycerophosphoethanolamines [GP0201]

Dates

Last modified: 08-19-2023

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